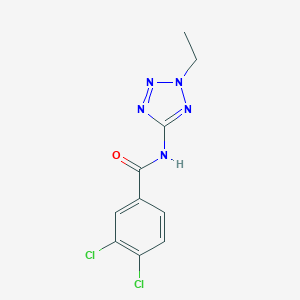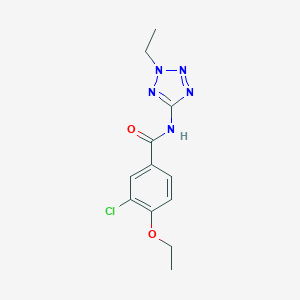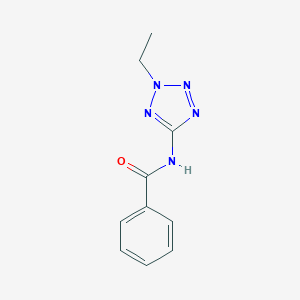![molecular formula C19H20N2O4 B244596 N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)
N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in the regulation of various cellular processes.
作用机制
N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide works by inhibiting the activity of N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide, which is a serine/threonine kinase that regulates various cellular processes such as glycogen metabolism, cell proliferation, apoptosis, and gene expression. N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide has been implicated in the pathogenesis of various diseases, and its inhibition has been shown to have therapeutic potential. N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide binds to the ATP-binding site of N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide, thereby preventing its activity.
Biochemical and Physiological Effects:
N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to have several biochemical and physiological effects. It has been found to regulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. It has also been shown to modulate the activity of various signaling pathways such as the Wnt/beta-catenin pathway, which is involved in the regulation of cell proliferation and differentiation. In addition, it has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide, which makes it a valuable tool for studying the role of N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide in various cellular processes. It has also been shown to have low toxicity, which makes it suitable for in vivo studies. However, it has some limitations as well. It has poor solubility in water, which can make it difficult to work with in certain experiments. In addition, its effects on other kinases and enzymes have not been fully characterized, which can limit its specificity in certain contexts.
未来方向
There are several future directions for research on N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide. One area of interest is its potential therapeutic applications in various diseases. Further studies are needed to elucidate its mechanisms of action and to determine its efficacy in clinical trials. Another area of interest is its role in various cellular processes such as cell proliferation, differentiation, and apoptosis. Further studies are needed to fully characterize its effects on these processes and to identify its downstream targets. Finally, there is a need for the development of more potent and specific N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide inhibitors that can overcome the limitations of N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide.
合成方法
The synthesis of N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide involves a multi-step process that has been described in detail in several research articles. The most commonly used method involves the reaction of 4-(morpholin-4-ylmethyl)aniline with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
科学研究应用
N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, diabetes, and bipolar disorder. It has been shown to have anti-tumor properties by inhibiting the proliferation and migration of cancer cells. In Alzheimer's disease, it has been found to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. In diabetes, it has been shown to improve insulin sensitivity and glucose metabolism. In bipolar disorder, it has been found to regulate mood and behavior.
属性
分子式 |
C19H20N2O4 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C19H20N2O4/c22-19(15-3-6-17-18(11-15)25-13-24-17)20-16-4-1-14(2-5-16)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12-13H2,(H,20,22) |
InChI 键 |
SGZMSLAKUPRGEI-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
规范 SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244513.png)
![N-{3-[(3-isopropoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244514.png)
![N-{4-methoxy-3-[(3-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244515.png)
![4-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244516.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B244519.png)

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B244522.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244523.png)
![4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244525.png)
![4-methoxy-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244529.png)



